Molecular Weight and Lipophilicity Differentiation Versus the 4-Methoxypiperidine Analog
The target compound (MW 335.407 g/mol; C20H21N3O2) exhibits distinct physicochemical properties relative to 1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one (MW 359.44 g/mol; C20H29N3O3), a commercially available analog where the benzimidazole group is replaced by a 4-methoxypiperidine moiety . The calculated difference in molecular weight (ΔMW = 24.03 g/mol) and the presence of an additional oxygen atom in the comparator alters hydrogen-bonding capacity and lipophilicity, which are critical determinants of membrane permeability and oral bioavailability in drug discovery workflows [1].
| Evidence Dimension | Molecular weight and elemental composition affecting drug-likeness parameters |
|---|---|
| Target Compound Data | 335.407 g/mol; C20H21N3O2; 2 H-bond acceptors (N in imidazole), 1 H-bond donor (NH in benzimidazole) |
| Comparator Or Baseline | 1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one: 359.44 g/mol; C20H29N3O3; 4 H-bond acceptors, 0 H-bond donors |
| Quantified Difference | ΔMW = 24.03 g/mol; ΔHBA = −2; ΔHBD = +1. Ro5 compliance: target compound has lower molecular weight and higher HBD count, favoring solubility. |
| Conditions | Calculated properties based on structural formula; no experimental logP/logD data available. |
Why This Matters
Procurement decisions for screening library enrichment should consider that the target compound's lower molecular weight and distinct H-bond profile may yield superior solubility and permeability profiles compared to the methoxypiperidine analog, directly impacting hit rates in phenotypic and target-based assays.
- [1] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
